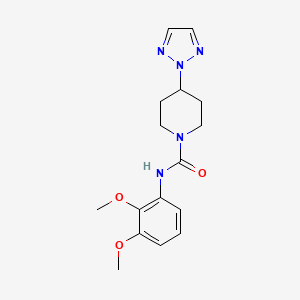

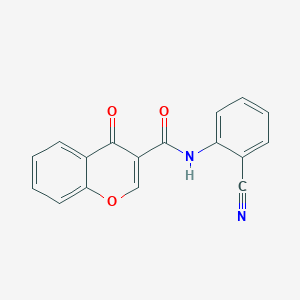

N-(2-cyanophenyl)-4-oxo-4H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-cyanophenyl)-4-oxo-4H-chromene-3-carboxamide” is a complex organic compound. It likely contains a chromene backbone, which is a common structure in many organic compounds . The cyanophenyl group attached to it suggests the presence of a benzene ring with a cyano group (-CN) attached .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, “N-(2-Cyanophenyl)chloromethanimidoyl chloride” was prepared from 2-isothiocyanatobenzonitrile by reacting with sulfuryl chloride or gaseous chlorine in an inert solvent .

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Research on chromene derivatives, including those structurally related to "N-(2-cyanophenyl)-4-oxo-4H-chromene-3-carboxamide," has demonstrated their planar molecular structure and specific conformations. For example, studies on N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have shown these molecules to exhibit anti conformations with respect to the C—N rotamer of the amide, with cis geometries concerning the chromone ring and the carbonyl group of the amide (Gomes et al., 2015).

Synthetic Approaches

The synthesis of chromene derivatives, including compounds like "N-(2-cyanophenyl)-4-oxo-4H-chromene-3-carboxamide," has been explored through various eco-friendly and efficient methods. For instance, the Knoevenagel condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides has been employed using aqueous sodium carbonate or hydrogen carbonate solution at room temperature, demonstrating an efficient pathway to synthesize 2-oxochromenes (Proença & Costa, 2008).

Potential Applications

One of the promising applications of chromene derivatives is in the development of fluorescence chemosensors. A study synthesized a coumarin-based fluorophore, showcasing its selective fluorescence response toward Cu2+ and H2PO4−. This reveals the potential of such compounds in environmental monitoring and analytical chemistry (Meng et al., 2018).

Antibacterial and Antioxidant Properties

Chromene derivatives have also been explored for their antibacterial and antioxidant properties. For instance, novel 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives were synthesized and showed good antioxidant activity and effectiveness against bacterial strains, highlighting the therapeutic potential of such compounds (Subbareddy & Sumathi, 2017).

Propiedades

IUPAC Name |

N-(2-cyanophenyl)-4-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O3/c18-9-11-5-1-3-7-14(11)19-17(21)13-10-22-15-8-4-2-6-12(15)16(13)20/h1-8,10H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFQYCPOQIMRPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=COC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyanophenyl)-4-oxochromene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2641862.png)

![1-[4-(4-Hydroxyazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2641865.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2641868.png)

![1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-isopropoxypropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-ethyl-N'-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2641877.png)